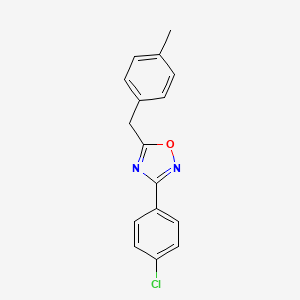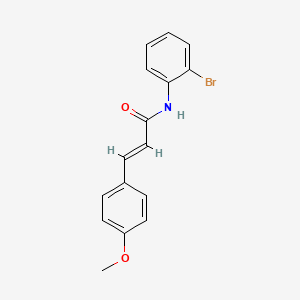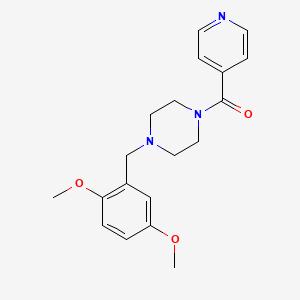
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole (CMO) is a heterocyclic organic compound that belongs to the oxadiazole family. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. CMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to possess antibacterial and antifungal activities against various pathogens. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to possess antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is its relatively simple synthesis method and high yield. This makes it an attractive compound for medicinal chemistry research. However, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been found to exhibit some toxicity in animal studies, which can limit its potential use in vivo.
Zukünftige Richtungen
There are several future directions for 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole research. One potential area of research is the development of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and its potential use in various disease models. Furthermore, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has potential applications in material science and agrochemicals, and further research in these areas could lead to new discoveries and applications for this compound.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. Its synthesis method is relatively simple, and it has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide and 4-methylbenzaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting intermediate is then cyclized with phosphorus oxychloride to give 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. This synthetic route provides a high yield of 3-(4-chlorophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole and is relatively simple compared to other methods.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLSIXPGVRNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)


![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)